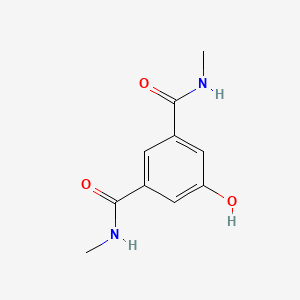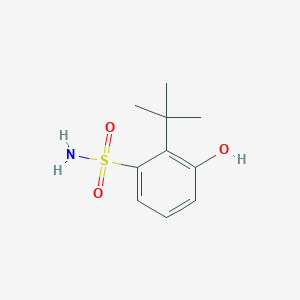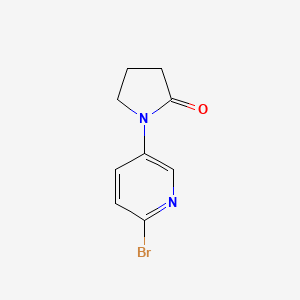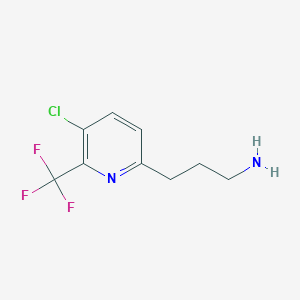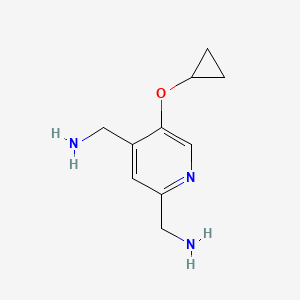
1-Tert-butoxy-2-cyclopropoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Tert-butoxy-2-cyclopropoxybenzene is an organic compound characterized by the presence of a tert-butoxy group and a cyclopropoxy group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Tert-butoxy-2-cyclopropoxybenzene can be synthesized through a multi-step process involving the introduction of tert-butoxy and cyclopropoxy groups onto a benzene ring. One common method involves the reaction of a benzene derivative with tert-butyl alcohol and cyclopropyl alcohol in the presence of a strong acid catalyst. The reaction conditions typically include elevated temperatures and prolonged reaction times to ensure complete substitution.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors has been reported to facilitate the direct introduction of tert-butoxy groups into various organic compounds, providing a more sustainable and scalable approach .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Tert-butoxy-2-cyclopropoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The tert-butoxy and cyclopropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of strong acids or bases as catalysts.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Tert-butoxy-2-cyclopropoxybenzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-tert-butoxy-2-cyclopropoxybenzene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable intermediates and react with various functional groups. The tert-butoxy and cyclopropoxy groups play a crucial role in determining the compound’s reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
1-Tert-butoxy-2-propanol: Shares the tert-butoxy group but differs in the presence of a propanol group instead of a cyclopropoxy group.
1-Tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline: Contains a tert-butoxy group and a tert-butoxycarbonyl group, highlighting the versatility of tert-butoxy derivatives.
Uniqueness: 1-Tert-butoxy-2-cyclopropoxybenzene is unique due to the combination of tert-butoxy and cyclopropoxy groups on a benzene ring, which imparts distinct chemical properties and reactivity. This structural uniqueness makes it valuable for specific applications in synthetic chemistry and industrial processes.
Eigenschaften
Molekularformel |
C13H18O2 |
|---|---|
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
1-cyclopropyloxy-2-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C13H18O2/c1-13(2,3)15-12-7-5-4-6-11(12)14-10-8-9-10/h4-7,10H,8-9H2,1-3H3 |
InChI-Schlüssel |
UBQXRKFEIJBTPX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC1=CC=CC=C1OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



